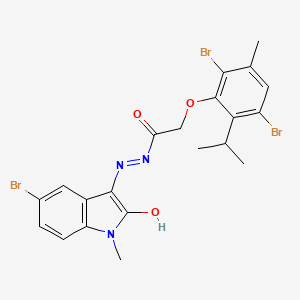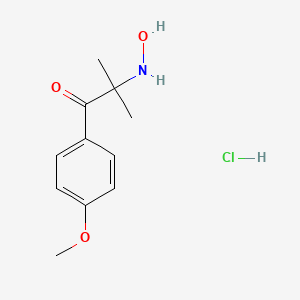![molecular formula C15H20BrN3O2S2 B4969188 3-({[(4-bromophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B4969188.png)
3-({[(4-bromophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[(4-bromophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate, also known as Diethyldithiocarbamate (DDC), is a chemical compound that has been widely used in scientific research. It is a chelating agent that is capable of binding to metals such as copper, zinc, and iron.
Wirkmechanismus
DDC binds to metals such as copper, zinc, and iron, forming stable complexes that inhibit metal-dependent enzymes. DDC has been shown to inhibit enzymes such as superoxide dismutase, which is involved in the detoxification of reactive oxygen species. DDC has also been shown to inhibit the activity of metalloproteins such as cytochrome c oxidase, which is involved in cellular respiration.
Biochemical and Physiological Effects:
DDC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of metal ions such as copper and zinc in the liver and brain. DDC has also been shown to increase the levels of glutathione, a key antioxidant in the body. DDC has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DDC has several advantages for lab experiments. It is a relatively inexpensive and easy-to-use chelating agent. DDC has a high affinity for metals and can be used to selectively remove metals from biological samples. However, DDC has some limitations. It has a low solubility in water, which can make it difficult to use in aqueous solutions. DDC can also form insoluble complexes with some metals, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the use of DDC in scientific research. One area of interest is the use of DDC in the treatment of neurodegenerative diseases. DDC has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Another area of interest is the use of DDC in the study of metal homeostasis and metal toxicity. DDC can be used to selectively remove metals from biological samples, which can help to elucidate the role of metals in biological processes. Finally, DDC can be used in the development of new metal-based drugs for the treatment of various diseases.
Synthesemethoden
DDC is synthesized by reacting diethyldithiocarbamic acid with 4-bromoaniline in the presence of a coupling reagent such as N,N'-carbonyldiimidazole. The reaction yields a yellow crystalline solid that is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
DDC has been widely used in scientific research for its ability to chelate metals and inhibit metal-dependent enzymes. It has been used in the study of metalloproteins, metal homeostasis, and metal toxicity. DDC has also been used in the treatment of metal poisoning, such as copper and zinc toxicity.
Eigenschaften
IUPAC Name |
[3-[(4-bromophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2S2/c1-3-19(4-2)15(22)23-10-9-13(20)18-14(21)17-12-7-5-11(16)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXBSYCDTWZZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCCC(=O)NC(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(4-bromophenyl)carbamoylamino]-3-oxopropyl] N,N-diethylcarbamodithioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone](/img/structure/B4969107.png)
![N-(1,3-benzodioxol-5-ylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4969112.png)

![1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4969131.png)



![N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide](/img/structure/B4969163.png)
![1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4969167.png)
![4-bromo-N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4969180.png)
![2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4969192.png)

![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B4969213.png)
![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4969216.png)